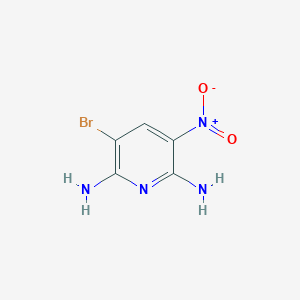

2,6-Diamino-3-bromo-5-nitropyridine

Descripción general

Descripción

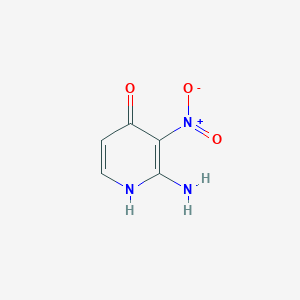

“2,6-Diamino-3-bromo-5-nitropyridine” is an organic compound with the molecular formula C5H5BrN4O2 . It is used as an intermediate for organic synthesis .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .Molecular Structure Analysis

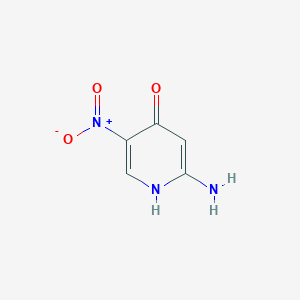

The molecular weight of “this compound” is 233.02 . The structure of this compound can be represented by the SMILES stringBrc1cncc(c1)N(=O)=O . Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis

The physical state of “this compound” is a crystalline powder . The molecular weight is 233.02 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

2,6-Diamino-3-bromo-5-nitropyridine has been the focus of various synthetic and characterization studies, emphasizing its potential in creating novel compounds. For instance, research into the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine demonstrates the chemical's role in producing derivatives through substitution, oxidation, nitration, and ammoniation processes, with its structure confirmed by multiple spectroscopic methods (C. Jun, 2007)(Jun, 2007). Additionally, experimental and theoretical studies on 2-Amino-3-bromo-5-nitropyridine have provided insights into its molecular structure, electronic properties, and vibrational characteristics, contributing to a deeper understanding of its chemical behavior and potential applications in materials science (C. Abraham, J. Prasana, S. Muthu, 2017)(Abraham et al., 2017).

Material Science and NLO Properties

The compound has been evaluated for its potential in material science, particularly in the context of non-linear optical (NLO) materials. The comprehensive analysis encompassing HOMO-LUMO energies, global hardness, and first-order hyperpolarizability suggests that this compound could be a promising candidate for NLO applications due to its significant electronic properties and molecular stability (C. Abraham, J. Prasana, S. Muthu, 2017)(Abraham et al., 2017).

Computational Chemistry and Docking Studies

In the realm of computational chemistry, the compound has been subjected to docking studies to predict its interaction with biological molecules. These studies aim to understand the molecular basis of the compound's activity and its potential in drug design and other bio-related applications. For example, the docking of this compound into protein active sites can reveal its binding orientation, affinity, and activity, providing valuable information for further research in pharmacology and biochemistry (C. Abraham, J. Prasana, S. Muthu, 2017)(Abraham et al., 2017).

Energetic Materials Research

Furthermore, the compound's derivatives, such as 2,6-diamino-3,5-dinitropyridine, have been explored for their applications in energetic materials. These studies highlight the potential of such compounds in the development of insensitive explosives and propellants, contributing to advancements in materials with enhanced safety and performance characteristics (F. Xue-zhong, 2010)(Xue-zhong, 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-5-nitropyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H4,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDQLQOZLBWALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567541 | |

| Record name | 3-Bromo-5-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135513-86-9 | |

| Record name | 3-Bromo-5-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

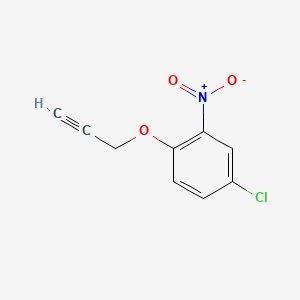

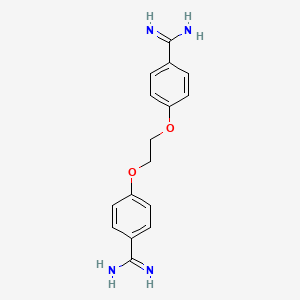

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)